N-(6-ethoxybenzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide
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Overview
Description
N-(6-ethoxybenzo[d]thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a benzo[d]thiazole moiety and a biphenyl carboxamide group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in material science.
Mechanism of Action
Target of Action
Similar compounds with a thiazole group have been known to exhibit antibacterial activity .
Mode of Action
These molecules, when used in conjunction with cell-penetrating peptides, display potent antibacterial activity against both Gram-negative and Gram-positive bacteria . The drug-peptide complex displays faster killing-kinetics towards bacterial cells, creates pores in the bacterial cell membranes, and shows negligible haemolytic activity towards human RBCs .
Biochemical Pathways
Compounds with similar structures have been known to inhibit the cyclooxygenase (cox) enzymes, which are crucial in the biosynthesis of prostaglandins .
Result of Action
Similar compounds have shown to create pores in bacterial cell membranes, leading to their death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-ethoxybenzo[d]thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide typically involves the following steps:
Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized through the cyclization of 2-aminothiophenol with ethyl 2-bromoacetate under basic conditions.
Coupling with Biphenyl Carboxylic Acid: The final step involves coupling the ethoxybenzo[d]thiazole intermediate with 4-biphenylcarboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
In an industrial setting, the production of N-(6-ethoxybenzo[d]thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl group in the carboxamide moiety, converting them to amines or alcohols, respectively.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine or chlorine, followed by nucleophilic substitution with amines or thiols.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Halogenated derivatives and substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, N-(6-ethoxybenzo[d]thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
The compound has shown potential in biological studies, particularly in the field of medicinal chemistry. It is investigated for its potential as an inhibitor of specific enzymes or as a ligand for receptor studies.
Medicine
In medicinal research, N-(6-ethoxybenzo[d]thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide is explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional properties.
Comparison with Similar Compounds
Similar Compounds
- N-(6-methoxybenzo[d]thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide
- N-(6-chlorobenzo[d]thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide
- N-(6-fluorobenzo[d]thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide
Uniqueness
N-(6-ethoxybenzo[d]thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This ethoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
Properties
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2S/c1-2-26-18-12-13-19-20(14-18)27-22(23-19)24-21(25)17-10-8-16(9-11-17)15-6-4-3-5-7-15/h3-14H,2H2,1H3,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PORAPMBDSXXSBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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